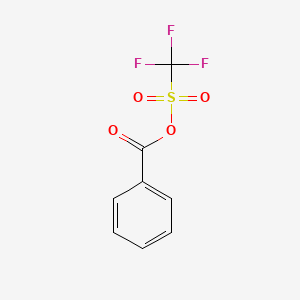

Benzoyl Trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trifluoromethylsulfonyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZVJNXOBFDIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453949 | |

| Record name | Benzoyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36967-85-8 | |

| Record name | Benzoyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Benzoylation Mechanism of Benzoyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism, applications, and experimental protocols for benzoylation reactions utilizing benzoyl trifluoromethanesulfonate.

Introduction

Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-) into a molecule, is a fundamental transformation in organic synthesis. It is widely employed in the protection of hydroxyl and amino groups, and in the synthesis of esters and amides, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2] this compound (BzOTf), often generated in situ, has emerged as a highly effective and reactive benzoylating agent.[3][4] Its enhanced reactivity is attributed to the trifluoromethanesulfonyl (triflate) moiety, an excellent leaving group, which makes BzOTf a potent electrophilic acylating agent.[1] This guide delves into the core mechanism of action of this compound in benzoylation reactions.

Mechanism of Action

The efficacy of this compound as a benzoylating agent stems from its high electrophilicity and the exceptional leaving group ability of the triflate anion (TfO⁻). The triflate anion is a very weak base, making it a highly stable species upon departure.[5]

The overall mechanism can be described in two primary stages:

Stage 1: Formation of this compound

This compound is typically prepared in situ from a benzoyl halide (commonly benzoyl chloride) and a triflate source, such as trifluoromethanesulfonic acid or its anhydride.[6] The reaction involves the displacement of the halide by the triflate group, generating the highly reactive this compound.

Stage 2: Nucleophilic Acyl Substitution

The benzoyl carbon in BzOTf is highly electrophilic due to the strong electron-withdrawing nature of the adjacent triflate group. This renders it highly susceptible to nucleophilic attack by substrates containing hydroxyl or amino groups. The reaction proceeds via a nucleophilic acyl substitution pathway. The nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of the benzoyl group, leading to the formation of a tetrahedral intermediate. Subsequently, the triflate group departs, and a proton is lost from the nucleophile to yield the final benzoylated product. The presence of a non-nucleophilic base, such as pyridine, is often required to neutralize the triflic acid byproduct.[3]

Figure 1: General mechanism of benzoylation using this compound.

Quantitative Data Summary

The benzoylation of various alcohols using this compound has been reported with good to excellent yields, particularly for sterically hindered hydroxyl groups.[3] The reaction conditions are generally mild, often conducted at low temperatures in the presence of a base like pyridine.

| Substrate (Alcohol) | Product | Reaction Conditions | Yield (%) | Reference |

| Isomenthol | Isomenthyl benzoate | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 95 | [3] |

| Neomenthol | Neomenthyl benzoate | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 92 | [3] |

| 1-Adamantanol | 1-Adamantyl benzoate | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 85 | [3] |

| Cholesterol | Cholesteryl benzoate | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 98 | [3] |

| Estradiol 3-methyl ether | 17β-Benzoyloxy-3-methoxy-estra-1,3,5(10)-triene | BzOTf, pyridine, CH₂Cl₂, -78 °C to rt | 82 | [3] |

Table 1: Benzoylation of various alcohols with this compound.

Experimental Protocols

General Procedure for the Benzoylation of an Alcohol using this compound: [7]

This protocol describes a general method for the benzoylation of a hydroxyl-containing substrate.

Materials:

-

Substrate (containing a hydroxyl group)

-

This compound (BzOTf)

-

Pyridine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH)

-

Florisil®

-

Dry nitrogen atmosphere

Procedure:

-

The substrate (1.0 eq.) is dissolved in anhydrous CH₂Cl₂ under a dry nitrogen atmosphere to make a 0.1 M solution.

-

Pyridine (4.8 eq.) is added to the reaction vessel.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

This compound (3.0 eq.) is added dropwise via syringe.

-

The reaction is stirred at -78 °C for 30 minutes.

-

The cooling bath is removed, and the solution is allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction is quenched by the addition of methanol.

-

The mixture is filtered through a pad of Florisil® using CH₂Cl₂ as the eluent.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by preparative thin-layer chromatography (TLC) to yield the desired benzoylated product.

Figure 2: Experimental workflow for a typical benzoylation reaction.

Conclusion

This compound is a powerful reagent for the benzoylation of alcohols and amines. Its high reactivity, driven by the excellent leaving group ability of the triflate anion, allows for the efficient benzoylation of even sterically hindered substrates under mild conditions. The in situ generation of this reagent provides a convenient and effective method for introducing the benzoyl protecting group in complex organic syntheses, making it a valuable tool for researchers and professionals in drug development and other areas of chemical science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzoylation - Unacademy [unacademy.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzyl trifluoromethanesulfonate | 17674-16-7 [chemicalbook.com]

- 5. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 7. This compound | 36967-85-8 | TCI Deutschland GmbH [tcichemicals.com]

Physical and chemical properties of Benzoyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl Trifluoromethanesulfonate, also known as Benzoyl Triflate, is a highly reactive and efficient benzoylating agent utilized in a variety of organic syntheses. Its potent electrophilicity, conferred by the trifluoromethanesulfonyl leaving group, makes it particularly effective for the acylation of sterically hindered substrates and other challenging transformations. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its reactivity and handling procedures.

Physical and Chemical Properties

This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] It is characterized by a high degree of reactivity, particularly its sensitivity to moisture. Key physical and chemical data are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 36967-85-8 | [1][2] |

| Molecular Formula | C₈H₅F₃O₄S | [1][2] |

| Molecular Weight | 254.18 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 94 °C at 2.2 mmHg | [1] |

| Density | Data not readily available | |

| Purity | ≥ 98% (by titration) | [1] |

| Synonyms | Trifluoromethanesulfonic acid benzoyl ester, Benzoyl Triflate | [1] |

Table 2: Solubility Profile of this compound

While quantitative solubility data is not widely published, qualitative solubility can be inferred from its reactivity and common usage in organic synthesis.

| Solvent | Solubility/Reactivity | Notes |

| Dichloromethane (CH₂Cl₂) | Soluble and commonly used as a reaction solvent. | Aprotic and relatively inert under reaction conditions. |

| Other Halogenated Solvents | Expected to be soluble. | e.g., Chloroform, 1,2-Dichloroethane. |

| Ethers (e.g., THF, Diethyl Ether) | Likely soluble, but may react over time. | Aprotic, but potential for Lewis acid-catalyzed reactions. |

| Aromatic Hydrocarbons (e.g., Toluene) | Likely soluble. | Generally inert. |

| Protic Solvents (e.g., Water, Alcohols) | Reacts. | Undergoes rapid hydrolysis or alcoholysis. |

| Acetonitrile | Soluble. | A common polar aprotic solvent. |

Reactivity and Applications

This compound is a powerful electrophilic acylating agent.[1] The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, rendering the benzoyl cation highly electrophilic. This enhanced reactivity allows for the benzoylation of a wide range of nucleophiles, including alcohols, phenols, and amines.

A key application is the benzoylation of sterically hindered hydroxyl groups, a transformation that is often challenging with less reactive reagents like benzoyl chloride.

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Benzoyl chloride

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous dichloromethane (CH₂Cl₂), distilled from CaH₂

-

Anhydrous pyridine, distilled from CaH₂

-

Dry nitrogen or argon atmosphere

-

Standard oven-dried glassware with magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to form a 0.5 M solution. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: To the cooled solution, add anhydrous pyridine (1.1 equivalents) dropwise via syringe.

-

Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -60 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., IR, NMR) on a carefully quenched aliquot.

-

Work-up (Conceptual): Upon completion, the reaction would typically be quenched with a small amount of cold water or a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.

-

Purification: The crude product would likely require purification by vacuum distillation to obtain pure this compound.

Note: This is a representative protocol. This compound is highly reactive and moisture-sensitive, and its synthesis should be performed with extreme care by experienced chemists.

Benzoylation of a Sterically Hindered Alcohol

The following is a typical experimental workflow for the benzoylation of a sterically hindered alcohol, such as 1-adamantanol, using this compound.

Caption: Workflow for benzoylating a hindered alcohol.

Procedure:

-

Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the sterically hindered alcohol (e.g., 1-adamantanol, 1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous dichloromethane to create a 0.1 M solution. Add pyridine (4.8 equivalents) to the flask and cool the resulting solution to -78 °C.

-

Reagent Addition: Add this compound (3.0 equivalents) dropwise via syringe.

-

Reaction: Stir the mixture at -78 °C for 30 minutes. Then, allow the reaction to warm to room temperature and continue stirring for an additional hour.

-

Quenching and Work-up: Quench the reaction by adding methanol. Filter the mixture through a pad of Florisil®, washing with dichloromethane.

-

Isolation: Remove the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by preparative thin-layer chromatography (TLC) to yield the desired benzoyl ester.

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place, typically at or below -4 °C, under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[1] It is moisture-sensitive and should be protected from atmospheric moisture.

-

Hazards: Expected to be corrosive and a lachrymator. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. Due to its high reactivity, it may react vigorously with water and other nucleophilic substances.

Always consult the Safety Data Sheet (SDS) before handling this reagent.

References

Benzoyl Trifluoromethanesulfonate: A Comprehensive Technical Guide

CAS Number: 36967-85-8

Chemical Structure:

-

Molecular Formula: C₈H₅F₃O₄S

-

Molecular Weight: 254.18 g/mol [1]

-

Synonyms: Benzoyl Triflate, Trifluoromethanesulfonic Acid Benzoyl Ester, trifluoromethylsulfonyl benzoate[1]

Executive Summary

Benzoyl trifluoromethanesulfonate, commonly referred to as benzoyl triflate, is a highly reactive and versatile reagent in organic synthesis. Its potent electrophilic nature, owing to the trifluoromethanesulfonyl group, makes it an exceptional benzoylating agent, particularly for sterically hindered alcohols. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 36967-85-8 | [1] |

| Molecular Formula | C₈H₅F₃O₄S | [1] |

| Molecular Weight | 254.18 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 94 °C / 2.2 mmHg | [2] |

| InChI | InChI=1S/C8H5F3O4S/c9-8(10,11)16(13,14)15-7(12)6-4-2-1-3-5-6/h1-5H | [1] |

| InChIKey | GEZVJNXOBFDIPM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)OS(=O)(=O)C(F)(F)F | [3] |

Synthesis

This compound is typically synthesized by the reaction of a benzoyl halide with a source of triflate anion. A common laboratory-scale preparation involves the reaction of benzoyl chloride with silver triflate. While specific industrial synthesis protocols are proprietary, the fundamental reaction remains the same.

Reactivity and Mechanism of Action

The high reactivity of this compound stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻). The triflate group is one of the best-known leaving groups, making the carbonyl carbon of the benzoyl group highly electrophilic and susceptible to nucleophilic attack.

This enhanced reactivity allows for the benzoylation of a wide range of nucleophiles, including alcohols, amines, and phenols, often under mild conditions.[4] Its particular utility lies in the benzoylation of sterically hindered hydroxyl groups, a transformation that is often challenging with conventional benzoylating agents.[5]

Caption: General mechanism of benzoylation using this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] Its ability to introduce a benzoyl protecting group or to serve as an intermediate in various transformations makes it a key tool for medicinal chemists.

Key applications include:

-

Protection of Alcohols: The benzoyl group is a robust protecting group for alcohols, stable to a wide range of reaction conditions. The mild conditions required for benzoylation using benzoyl triflate make it suitable for sensitive substrates.

-

Synthesis of Esters and Amides: It readily reacts with alcohols and amines to form the corresponding esters and amides, which are common functionalities in drug molecules.[2]

-

Friedel-Crafts Acylation: Although less common, it can be used as an acylating agent in Friedel-Crafts reactions.

The introduction of a benzoyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Experimental Protocols

Typical Procedure for the Benzoylation of a Sterically Hindered Alcohol:

The following is a representative experimental protocol for the benzoylation of 1-adamantanol using this compound (BzOTf).

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-adamantanol (0.65 mmol).

-

Solvent and Base: Add dry dichloromethane (CH₂Cl₂) to create a 0.1 M solution. Add pyridine (3.1 mmol, 4.8 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of BzOTf: Add this compound (1.95 mmol, 3.0 equivalents) dropwise via syringe.

-

Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Quenching and Work-up: Quench the reaction with methanol (MeOH). Filter the mixture through a pad of Florisil® using CH₂Cl₂ as the eluent.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by preparative thin-layer chromatography (TLC) to yield the desired benzoylated product.

Caption: A typical experimental workflow for benzoylation using this compound.

Safety and Handling

This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the reagent under an inert atmosphere at low temperatures (typically ≤ -4 °C) to prevent decomposition.[2]

Conclusion

This compound is a powerful and indispensable tool in modern organic synthesis. Its high reactivity and effectiveness in benzoylating sterically demanding substrates make it particularly valuable in the synthesis of complex natural products and pharmaceuticals. A thorough understanding of its properties, reactivity, and handling is crucial for its safe and effective use in a research and development setting.

References

- 1. 36967-85-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound (C8H5F3O4S) [pubchemlite.lcsb.uni.lu]

- 4. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 5. pubs.acs.org [pubs.acs.org]

The Advent of a Powerful Reagent: A Technical Guide to Benzoyl Trifluoromethanesulfonate

Abstract

This technical guide provides a comprehensive overview of Benzoyl Trifluoromethanesulfonate (BzOTf), a highly efficient reagent for the benzoylation of alcohols. The document details the historical context of its introduction to the synthetic chemistry community, its physical and chemical properties, and detailed experimental protocols for its synthesis and application. Particular emphasis is placed on its utility in the benzoylation of sterically hindered hydroxyl groups. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Historical Context

The protection of hydroxyl groups is a fundamental and often critical step in the total synthesis of complex organic molecules. Among the myriad of protecting groups, the benzoate ester has long been valued for its stability and its utility in various analytical techniques, including chiroptical methods for stereochemical determination. However, the introduction of a benzoyl group onto sterically hindered alcohols often presents a significant synthetic challenge, requiring harsh conditions that are incompatible with sensitive functional groups.

In the early 1980s, a significant advancement in this area emerged from the work of Masato Koreeda and Lindsey Brown. Their research culminated in the introduction of this compound (BzOTf) as a potent benzoylating agent. In their 1983 communication and a subsequent full paper in 1984, they demonstrated that BzOTf could efficiently benzoylate a wide range of alcohols, including sterically demanding secondary and tertiary hydroxyls, under remarkably mild conditions.[1] This discovery provided synthetic chemists with a powerful new tool, streamlining synthetic routes and enabling the construction of complex molecular architectures with greater efficiency.

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid. Its high reactivity is attributed to the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 36967-85-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₅F₃O₄S | --INVALID-LINK-- |

| Molecular Weight | 254.18 g/mol | --INVALID-LINK-- |

| Boiling Point | 94 °C at 2.2 mmHg | --INVALID-LINK-- |

| Appearance | Colorless to light orange to yellow clear liquid | --INVALID-LINK-- |

| Purity | >98.0% (by Titration) | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound

The original synthesis of this compound as described by Koreeda and Brown involves the reaction of benzoyl chloride with silver trifluoromethanesulfonate. The following is a representative experimental protocol based on their work and general synthetic methods for such compounds.

Materials:

-

Benzoyl chloride (1.0 eq)

-

Silver trifluoromethanesulfonate (1.05 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere.

-

Silver trifluoromethanesulfonate is suspended in anhydrous dichloromethane.

-

The suspension is cooled to 0 °C in an ice bath.

-

Benzoyl chloride, dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirred suspension over a period of 30 minutes.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 2 hours.

-

The formation of a white precipitate (silver chloride) will be observed.

-

The reaction mixture is filtered under an inert atmosphere through a pad of Celite® to remove the silver chloride.

-

The filtrate, a solution of this compound in dichloromethane, is typically used directly in subsequent reactions without isolation of the neat product due to its reactivity. The concentration can be determined by standard analytical methods if required.

General Protocol for the Benzoylation of Alcohols

The following protocol is a general procedure for the benzoylation of a variety of alcohols using this compound, adapted from the work of Koreeda and Brown.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Pyridine (1.2 - 2.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

-

The alcohol to be benzoylated is dissolved in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Pyridine is added to the solution.

-

The solution is cooled to the desired reaction temperature (typically -78 °C to 0 °C).

-

A solution of this compound in dichloromethane is added dropwise to the stirred alcohol solution.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a few milliliters of methanol.

-

The reaction mixture is allowed to warm to room temperature and then diluted with dichloromethane.

-

The organic layer is washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data on Benzoylation:

The efficacy of this compound as a benzoylating agent is demonstrated by the high yields obtained for a variety of alcohol substrates, including sterically hindered ones.

| Substrate Type | Example | Yield (%) |

| Primary Alcohol | 1-Adamantanol | 89 |

| Secondary Alcohol (ax) | Isomenthol | >95 |

| Secondary Alcohol (eq) | Menthol | >95 |

| Tertiary Alcohol | tert-Butanol | ~70 |

| Phenol | Phenol | >95 |

| 1,2-Diol | cis-1,2-Cyclohexanediol | >90 (dibenzoate) |

Table 2: Representative yields for the benzoylation of various alcohols using this compound. Data is representative of the high efficiency reported by Koreeda and Brown.

Reaction Mechanisms and Workflows

The high reactivity of this compound stems from the exceptional leaving group ability of the triflate anion, which makes the benzoyl group highly electrophilic.

Synthesis of this compound

The synthesis proceeds via a salt metathesis reaction where the chloride of benzoyl chloride is displaced by the triflate anion from silver triflate.

Caption: Synthesis of this compound.

Benzoylation of an Alcohol

The benzoylation of an alcohol with this compound in the presence of pyridine follows a nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group. Pyridine serves as a base to neutralize the triflic acid byproduct.

References

The Reactivity of Benzoyl Trifluoromethanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoyl trifluoromethanesulfonate (BzOTf), also known as benzoyl triflate, is a highly potent electrophilic benzoylating agent utilized in a variety of organic transformations. Its remarkable reactivity stems from the trifluoromethanesulfonate (triflate) anion, which is an exceptionally good leaving group. This property renders the benzoyl group highly susceptible to nucleophilic attack, enabling reactions under mild conditions where other benzoylating agents, such as benzoyl chloride or benzoic anhydride, may be ineffective. This guide provides a comprehensive overview of the reactivity of this compound with various functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity and Mechanism

The high reactivity of this compound makes it an invaluable tool for the introduction of the benzoyl group, which serves as a common protecting group in organic synthesis, particularly in the fields of carbohydrates and nucleosides.[1] Furthermore, the benzoyl moiety is a key chromophore in chiroptical methods for determining the absolute stereochemistry of molecules.[1] The general mechanism of benzoylation with BzOTf involves the nucleophilic attack of a heteroatom (e.g., oxygen, nitrogen, or sulfur) on the electrophilic carbonyl carbon of the benzoyl group, leading to the displacement of the triflate anion.

Caption: General mechanism of benzoylation using this compound.

Reactivity with Functional Groups

Alcohols

The benzoylation of hydroxyl groups is the most extensively documented application of this compound. It is particularly effective for the esterification of sterically hindered secondary and tertiary alcohols, which are often unreactive towards less potent benzoylating agents.[1] The reaction proceeds smoothly under mild conditions, typically at low temperatures in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.[1] This method is compatible with a wide range of sensitive functional groups.[1]

| Substrate Type | Example | Conditions | Yield (%) | Reference |

| Tertiary Alcohol | 1-Adamantanol | Pyridine, CH₂Cl₂, -78 °C to RT | 89 | [2] |

| Hindered Secondary Alcohol | Menthone-derived alcohol | Pyridine, CH₂Cl₂, -78 °C | 95 | [1] |

| Phenol | Phenol | Pyridine, CH₂Cl₂, -78 °C | 98 | [1] |

| α-Glycol | (±)-trans-1,2-Cyclohexanediol | Pyridine, CH₂Cl₂, -78 °C | 90 (dibenzoate) | [1] |

Amines

This compound is a highly effective reagent for the N-benzoylation of primary and secondary amines to form amides.[3] The reaction is analogous to the Schotten-Baumann reaction, which traditionally employs benzoyl chloride in the presence of an aqueous base.[4][5] Given the high reactivity of BzOTf, the reaction can be carried out under milder conditions, often with an organic base like pyridine or triethylamine in an aprotic solvent. This method is particularly useful for the acylation of less nucleophilic amines.

Thiols

While less documented, the high electrophilicity of this compound makes it a suitable reagent for the S-benzoylation of thiols to produce thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, suggesting that the reaction would proceed rapidly and efficiently. The reaction conditions are expected to be similar to those used for alcohols, employing a non-nucleophilic base to scavenge the generated triflic acid.

Carbonyl Compounds

The reactivity of this compound with carbonyl compounds is less explored. However, it is conceivable that it could be used for the O-benzoylation of enols or enolates, forming benzoyl enol ethers. This transformation would require careful control of reaction conditions to prevent competing C-acylation or other side reactions.

Aromatic Compounds (Friedel-Crafts Acylation)

This compound is a potent electrophile capable of participating in Friedel-Crafts acylation reactions with electron-rich aromatic compounds. The reaction is conceptually similar to using benzoyl chloride with a strong Lewis acid catalyst. However, the "built-in" superacid-derived leaving group in BzOTf may facilitate the reaction without the need for an additional Lewis acid, or with only a catalytic amount. Trifluoromethanesulfonic acid itself is a known catalyst for Friedel-Crafts acylations.[6][7]

Experimental Protocols

General Procedure for the Benzoylation of a Sterically Hindered Alcohol

This protocol is adapted from the benzoylation of 1-adamantanol.[2]

Materials:

-

Alcohol (1.0 eq.)

-

This compound (3.0 eq.)

-

Pyridine (4.8 eq.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Methanol (for quenching)

-

Florisil® or Silica Gel

Procedure:

-

To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the alcohol.

-

Dissolve the alcohol in anhydrous CH₂Cl₂ to a concentration of approximately 0.1 M.

-

Add pyridine to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound to the cold solution via syringe.

-

Stir the reaction at -78 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by adding a small amount of methanol.

-

Filter the mixture through a pad of Florisil® or silica gel, eluting with CH₂Cl₂.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by preparative thin-layer chromatography or column chromatography to yield the pure benzoyl ester.

Caption: A typical experimental workflow for the benzoylation of an alcohol.

Factors Influencing Reactivity

The reactivity of this compound is influenced by several factors, including the nucleophilicity of the substrate, steric hindrance, and the reaction conditions.

Caption: Key factors influencing the reactivity of this compound.

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions.

-

Hazards: Causes skin and eye irritation.[2] It is moisture-sensitive and may decompose upon contact with water.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2]

-

Storage: Store at low temperatures (≤ -4 °C) under an inert atmosphere to prevent decomposition.[3]

Conclusion

This compound is a powerful and versatile reagent for the introduction of the benzoyl group onto a variety of functional groups. Its high reactivity allows for the benzoylation of even sterically demanding substrates under mild conditions. This guide provides a foundational understanding of its reactivity profile, offering valuable insights for researchers and professionals in organic synthesis and drug development. Careful consideration of the substrate, reaction conditions, and safety precautions is essential for the successful application of this potent reagent.

References

Theoretical Underpinnings and Practical Applications of Benzoyl Trifluoromethanesulfonate: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl trifluoromethanesulfonate, also known as benzoyl triflate, is a highly reactive and versatile reagent in organic synthesis. Its potent electrophilic nature, conferred by the strongly electron-withdrawing trifluoromethanesulfonyl group, makes it an exceptional agent for the benzoylation of a wide range of functional groups, including sterically hindered alcohols. This technical guide provides a comprehensive overview of the theoretical studies, synthesis, and applications of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into its reaction mechanisms.

Introduction

This compound (C₈H₅F₃O₄S, CAS No. 36967-85-8) is a powerful benzoylating agent that has found significant utility in the synthesis of complex organic molecules. The presence of the triflate group, a superlative leaving group, renders the benzoyl moiety exceptionally electrophilic, allowing for rapid and efficient reactions under mild conditions. This guide delves into the theoretical aspects of its structure and reactivity, provides detailed experimental procedures for its preparation and use, and discusses its applications in modern organic synthesis.

Theoretical Studies

While dedicated theoretical studies on this compound are limited in the published literature, its structural and electronic properties can be inferred from computational analyses of related benzoyl derivatives and triflate esters. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties.

Molecular Structure and Properties

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₅F₃O₄S |

| Molecular Weight | 254.18 g/mol |

| XlogP | 2.6 |

| Monoisotopic Mass | 253.98607 Da |

| Predicted Collision Cross Section ([M+H]⁺) | 145.4 Ų |

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.[1]

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound. Although a comprehensive set of experimental spectra is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted/Experimental Data |

| ¹H NMR (CDCl₃) | δ 7.5-8.2 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 118.7 (q, J=321 Hz, CF₃), 129-135 (Ar-C), 163 (C=O) |

| ¹⁹F NMR (CDCl₃, vs. CFCl₃) | δ -74 to -75 (s, 3F, CF₃) |

| IR (neat) | ν(C=O) ~1740-1760 cm⁻¹, ν(SO₂) ~1420 cm⁻¹, ~1220 cm⁻¹ |

Note: The NMR data are estimations based on related compounds. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the reaction of a benzoyl halide with a triflate source. A common and effective method involves the reaction of benzoyl chloride with silver trifluoromethanesulfonate (silver triflate).

Protocol 3.1.1: Synthesis from Benzoyl Chloride and Silver Triflate

Materials:

-

Benzoyl chloride

-

Silver trifluoromethanesulfonate (AgOTf)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous hexane

-

Argon or Nitrogen gas supply

-

Schlenk flask and other appropriate glassware

Procedure:

-

Under an inert atmosphere of argon or nitrogen, a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane is prepared in a Schlenk flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Silver trifluoromethanesulfonate (1.05 eq) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of a white precipitate (AgCl) will be observed.

-

After the reaction is complete (monitored by TLC or in-situ IR if available), the mixture is allowed to warm to room temperature.

-

The precipitate is removed by filtration under an inert atmosphere through a pad of Celite®.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure or used directly for subsequent reactions.

Figure 1: General workflow for the synthesis of this compound.

Benzoylation of Sterically Hindered Alcohols

This compound is particularly effective for the benzoylation of sterically hindered secondary and tertiary alcohols, where other reagents often fail or require harsh conditions.

Protocol 3.2.1: Benzoylation of a Tertiary Alcohol

Materials:

-

Tertiary alcohol

-

This compound

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Pyridine (optional, as a proton scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

If the substrate is acid-sensitive, add anhydrous pyridine (1.1 eq) to the solution.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled alcohol solution.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

The Benzoyl Cation Unleashed: Benzoyl Trifluoromethanesulfonate as a Premier Electrophilic Source

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for highly efficient and selective reagents is paramount. Among the myriad of activating agents, benzoyl trifluoromethanesulfonate (BzOTf) has emerged as a powerhouse for the introduction of the benzoyl group. Its remarkable reactivity, stemming from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion, renders it a potent in-situ source of the highly electrophilic benzoyl cation. This technical guide delves into the core of BzOTf's utility, providing a comprehensive overview of its properties, applications, and the experimental protocols necessary for its successful implementation in research and development.

Properties of this compound

This compound, also known as benzoyl triflate, is a colorless to light orange or yellow clear liquid.[1] It is a versatile and highly reactive reagent valued for its ability to facilitate benzoylation reactions under mild conditions.[2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₄S | [1][3] |

| Molecular Weight | 254.18 g/mol | [1] |

| CAS Number | 36967-85-8 | [1][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 94 °C / 2.2 mmHg | [1] |

| Purity | ≥ 98% | [1] |

| Synonyms | Trifluoromethanesulfonic acid benzoyl ester, Benzoyl triflate | [1][4][5] |

| Storage Conditions | Store at ≤ -4 °C | [1] |

Generation of the Benzoyl Cation

The efficacy of this compound lies in its ability to readily generate the benzoyl cation (C₆H₅CO⁺). The trifluoromethanesulfonate group is an outstanding leaving group due to the high electronegativity of the fluorine atoms and the resonance stabilization of the resulting triflate anion. This facilitates the heterolytic cleavage of the C-O bond, releasing the highly electrophilic benzoyl cation for subsequent reactions.

Caption: Generation of the benzoyl cation from this compound.

Applications in Organic Synthesis

This compound is a versatile reagent employed in a range of synthetic transformations, most notably in acylation reactions.[1]

Benzoylation of Alcohols

A primary application of BzOTf is the benzoylation of hydroxyl groups, even those that are sterically hindered.[2][6] The reaction proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine to neutralize the trifluoromethanesulfonic acid byproduct.[2] This method is particularly advantageous for sensitive substrates where harsh conditions would lead to decomposition or side reactions.[2]

Table 2: Benzoylation of Various Alcohols with this compound [2]

| Substrate | Product | Yield (%) |

| 1-Adamantanol | 1-Adamantyl benzoate | 89 |

| Menthol | Menthyl benzoate | 95 |

| Isomenthol | Isomenthyl benzoate | 93 |

| Neomenthol | Neomenthyl benzoate | 96 |

| Cholesterol | Cholesteryl benzoate | 98 |

Friedel-Crafts Benzoylation

The highly electrophilic nature of the benzoyl cation generated from BzOTf makes it an excellent reagent for Friedel-Crafts benzoylation of aromatic compounds.[7] This reaction allows for the direct introduction of a benzoyl group onto an aromatic ring, a key transformation in the synthesis of aromatic ketones. The use of trifluoromethanesulfonic acid as both a solvent and catalyst has been shown to facilitate these reactions under mild conditions.[7]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound as a benzoylating agent.

General Procedure for the Benzoylation of Alcohols

This protocol is adapted from the benzoylation of 1-adamantanol.

Materials:

-

Substrate (e.g., alcohol)

-

This compound (BzOTf)

-

Pyridine

-

Dry Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Florisil®

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq.).

-

Dissolve the alcohol in dry CH₂Cl₂ to a desired concentration (e.g., 0.1 M).

-

Add pyridine (4.8 eq.) to the reaction mixture.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound (3.0 eq.) via syringe.

-

Stir the reaction at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by adding methanol.

-

Filter the mixture through a pad of Florisil®, washing with CH₂Cl₂.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method (e.g., preparative TLC or recrystallization) to afford the desired benzoylated product.

Caption: Experimental workflow for the benzoylation of an alcohol.

Conceptual Workflow for Friedel-Crafts Benzoylation

While a specific, universally applicable protocol is substrate-dependent, the general workflow for a Friedel-Crafts benzoylation using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) involves the in-situ generation of the acylium ion.[8]

Caption: Conceptual workflow for Friedel-Crafts benzoylation.

Conclusion

This compound stands out as a superior reagent for the generation of the benzoyl cation. Its high reactivity, coupled with the mild conditions required for its use, makes it an invaluable tool in modern organic synthesis. For researchers and professionals in drug development and materials science, mastering the application of BzOTf opens avenues to streamline synthetic pathways, improve yields, and access complex molecular architectures with greater efficiency.[1] The detailed protocols and data presented herein provide a solid foundation for the successful application of this powerful benzoylating agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - this compound (C8H5F3O4S) [pubchemlite.lcsb.uni.lu]

- 4. Benzoyl triflate | CAS 36967-85-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

Methodological & Application

Application Note: Benzoyl Trifluoromethanesulfonate for the Protection of Alcohols

AN-CHEM-028

For Research Use Only.

Abstract

This application note provides a detailed protocol for the protection of alcohols as benzoyl esters using benzoyl trifluoromethanesulfonate (benzoyl triflate). Benzoyl triflate is a highly reactive acylating agent, particularly effective for the benzoylation of sterically hindered and acid-sensitive alcohols where traditional methods like benzoyl chloride with pyridine may fail or require harsh conditions. This document outlines the reaction mechanism, a detailed experimental workflow, substrate scope with corresponding yields, and methods for subsequent deprotection.

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The benzoyl (Bz) group is a robust protecting group for alcohols, offering stability under a wide range of acidic and oxidative conditions.[1][2] Traditional benzoylation methods often involve benzoyl chloride in the presence of a base like pyridine. However, these methods can be slow and inefficient for sterically demanding or poorly nucleophilic alcohols.

This compound (BzOTf) has emerged as a powerful alternative. As a mixed anhydride of benzoic acid and the superacid trifluoromethanesulfonic acid, it exhibits exceptionally high reactivity, enabling the rapid and high-yield benzoylation of a diverse range of alcohols, including tertiary and other hindered hydroxyls, under mild conditions.

Reaction Mechanism

The benzoylation of an alcohol with this compound proceeds through a highly efficient acylation mechanism. The reaction is typically carried out in the presence of a non-nucleophilic, sterically hindered base, such as pyridine or 2,6-lutidine, which serves to scavenge the triflic acid (TfOH) byproduct. The triflate anion is an excellent leaving group, which greatly enhances the electrophilicity of the benzoyl carbonyl carbon, facilitating nucleophilic attack by the alcohol.

Caption: General reaction scheme for alcohol protection.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).

3.1. Materials

-

Alcohol substrate (1.0 equiv)

-

Pyridine (dried over KOH, 1.2 equiv)

-

This compound (BzOTf) (1.1 equiv)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (N₂ or Ar balloon/manifold)

3.2. Procedure: General Benzoylation

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 equiv).

-

Dissolve the alcohol in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

-

Add dry pyridine (1.2 equiv) to the solution.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add this compound (1.1 equiv) dropwise to the stirred solution. A white precipitate of pyridinium triflate may form.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). For sterically hindered alcohols, the reaction may need to be warmed to room temperature.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the pure benzoyl ester.

Caption: Step-by-step experimental workflow diagram.

Substrate Scope and Reaction Efficiency

This compound is effective for a wide range of primary, secondary, and tertiary alcohols. The table below summarizes the typical reaction conditions and yields for various alcohol substrates.

| Entry | Alcohol Substrate | Time (min) | Temperature (°C) | Yield (%) |

| 1 | 1-Heptanol (Primary) | 5 | 0 | 99 |

| 2 | Cyclohexanol (Secondary) | 5 | 0 | 98 |

| 3 | 2-Adamantanol (Hindered Sec.) | 15 | 25 | 96 |

| 4 | tert-Butyl alcohol (Tertiary) | 5 | 0 | 98 |

| 5 | Linalool (Tertiary Allylic) | 15 | 0 | 90 |

| 6 | 1-Adamantanol (Hindered Tert.) | 15 | 25 | 95 |

| 7 | Phenol | 5 | 0 | 99 |

| 8 | 2,6-Di-tert-butylphenol | 60 | 25 | 0 |

Data synthesized from literature reports. Conditions: 1.1 equiv BzOTf, 1.2 equiv pyridine in CH₂Cl₂.

Deprotection of Benzoyl Esters

The benzoyl group is stable to many synthetic conditions but can be readily removed when desired. The choice of deprotection method depends on the overall functionality of the molecule.

-

Basic Hydrolysis: The most common method involves saponification using a base such as sodium hydroxide (NaOH), lithium hydroxide (LiOH), or sodium methoxide (NaOMe) in a mixture of methanol and water.[3]

-

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can cleave the ester but will also reduce other sensitive functional groups.

-

Ammonolysis: Treatment with ammonia in methanol can be a mild method for deprotection.

-

Transesterification: Using a catalytic amount of base in an alcohol solvent (e.g., NaOMe in MeOH) can cleave the benzoyl group via transesterification.

General Protocol for Basic Hydrolysis:

-

Dissolve the benzoyl ester in a suitable solvent system (e.g., THF/MeOH/H₂O).

-

Add an excess of aqueous base (e.g., 1 M LiOH).

-

Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) to neutralize the excess base.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.

Safety and Handling

-

This compound: This reagent is highly reactive and corrosive. It is sensitive to moisture and should be handled under an inert atmosphere. Avoid contact with skin, eyes, and clothing.

-

Pyridine: Pyridine is a flammable, toxic, and harmful liquid. It should be handled in a well-ventilated fume hood.

-

Dichloromethane: Dichloromethane is a suspected carcinogen. All operations should be performed in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This document is intended for informational purposes only. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory setting.

References

Application Notes and Protocols for Ester Synthesis from Hindered Alcohols using Benzoyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of sterically hindered alcohols, particularly tertiary alcohols, presents a significant challenge in organic synthesis. Traditional methods often fail or provide low yields due to the steric hindrance around the hydroxyl group, which impedes nucleophilic attack on the acylating agent. Benzoyl trifluoromethanesulfonate (BzOTf), a powerful acylating agent, has emerged as a highly effective reagent for the benzoylation of such challenging substrates. Its high reactivity allows for the esterification to proceed under mild conditions, often at low temperatures, thus preserving sensitive functional groups within the molecule.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of benzoate esters from sterically hindered secondary and tertiary alcohols. The information is curated for professionals in research and development who require robust and efficient methods for the synthesis of complex molecules.

Data Presentation

The following table summarizes the quantitative data for the benzoylation of various sterically hindered alcohols using this compound. The data highlights the high efficiency and broad applicability of this reagent.

| Entry | Alcohol Substrate | Alcohol Type | Time (min) | Temperature (°C) | Yield (%) |

| 1 | Linalool | Tertiary | 5 | -78 | 98 |

| 2 | 1-Ethynylcyclohexanol | Tertiary | 5 | -78 | 97 |

| 3 | 1-Adamantanol | Tertiary | 5 | -78 | 99 |

| 4 | Cedrol | Tertiary | 15 | -20 | 96 |

| 5 | tert-Butyl alcohol | Tertiary | 5 | -78 | 95 |

| 6 | Cholesterol | Secondary (Hindered) | 10 | -40 | 97 |

| 7 | Borneol | Secondary (Hindered) | 5 | -78 | 99 |

Experimental Protocols

Methodology 1: Preparation of this compound (BzOTf)

This protocol describes the in situ generation of this compound from benzoyl chloride and silver trifluoromethanesulfonate (AgOTf).

Materials:

-

Benzoyl chloride (1.0 equiv)

-

Silver trifluoromethanesulfonate (AgOTf) (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add silver trifluoromethanesulfonate.

-

Add anhydrous dichloromethane via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzoyl chloride to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 1 hour. The formation of a white precipitate (AgCl) will be observed.

-

The resulting solution of this compound is typically used immediately in the subsequent esterification step without isolation.

Methodology 2: General Protocol for the Benzoylation of Hindered Alcohols

This protocol outlines the general procedure for the esterification of a hindered alcohol using the freshly prepared this compound solution.

Materials:

-

Hindered alcohol (1.0 equiv)

-

Pyridine (1.1 equiv)

-

Freshly prepared this compound solution (1.1 equiv in CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, dissolve the hindered alcohol in anhydrous dichloromethane.

-

Add pyridine to the solution.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or -20 °C) using an appropriate cooling bath (e.g., dry ice/acetone, dry ice/acetonitrile).

-

Slowly add the previously prepared this compound solution to the stirred alcohol solution via cannula or syringe.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzoate ester.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Caption: General workflow for the esterification of hindered alcohols.

Caption: Simplified overview of the reaction mechanism.

Application Notes: Amide Formation Using Benzoyl Trifluoromethanesulfonate and Amines

Introduction

Amide bond formation is a cornerstone of organic synthesis, crucial in the preparation of pharmaceuticals, agrochemicals, and advanced materials. While numerous methods exist, the development of highly efficient and mild protocols remains an active area of research. Benzoyl trifluoromethanesulfonate (benzoyl triflate) is a potent acylating agent, valued for its high reactivity that enables the benzoylation of even sterically hindered substrates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of amides from primary and secondary amines.

Principle and Advantages

This compound is a pre-activated form of benzoic acid, functioning as a mixed anhydride of benzoic acid and trifluoromethanesulfonic acid. The triflate group is an excellent leaving group, rendering the carbonyl carbon of the benzoyl moiety highly electrophilic and susceptible to nucleophilic attack by amines.

The primary advantages of using this compound include:

-

High Reactivity: Allows for the acylation of a wide range of amines, including those that are less nucleophilic or sterically hindered.

-

Mild Reaction Conditions: The reaction can often be carried out at low temperatures, preserving sensitive functional groups within the substrate molecules.

-

Neutral or Weakly Basic Conditions: Unlike traditional methods that may require strong bases, this reaction can proceed under neutral or mildly basic conditions, enhancing substrate compatibility.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the highly stable trifluoromethanesulfonate anion, leading to the formation of a tetrahedral intermediate. Subsequent deprotonation of the nitrogen atom, typically by a mild base or another equivalent of the amine, yields the final amide product.

Applications

This methodology is particularly useful for:

-

Pharmaceutical Drug Development: Synthesis of complex amide-containing active pharmaceutical ingredients (APIs).

-

Peptide Synthesis: While other specialized reagents dominate this field, this method can be applied for the introduction of a benzoyl group to the N-terminus of a peptide.

-

Materials Science: Preparation of polyamide-based materials with specific functionalities.

-

General Organic Synthesis: A reliable method for the synthesis of a diverse range of benzamides.

Substrate Scope

This compound is expected to react efficiently with a broad range of primary and secondary amines, including:

-

Aliphatic and aromatic amines.

-

Sterically hindered amines.

-

Electron-rich and electron-deficient amines.

Safety Precautions

This compound is a highly reactive and moisture-sensitive compound and should be handled with care in a fume hood. It is corrosive and can cause severe burns upon contact. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

Experimental Protocols

Protocol 1: In Situ Generation and Use of this compound for Amide Synthesis

This protocol is recommended as this compound is often generated and used immediately due to its high reactivity and moisture sensitivity.

Materials:

-

Benzoic acid

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Amine (primary or secondary)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Non-nucleophilic base (e.g., 2,6-lutidine or pyridine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add benzoic acid (1.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the benzoic acid (concentration typically 0.1-0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.0-1.2 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C. A color change may be observed.

-

Formation of Benzoyl Triflate: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for the in situ formation of this compound.

-

Addition of Amine and Base: In a separate flask, prepare a solution of the amine (1.0-1.1 equiv) and a non-nucleophilic base such as 2,6-lutidine or pyridine (1.5-2.0 equiv) in anhydrous DCM.

-

Reaction: Slowly add the amine/base solution dropwise to the cold (-78 °C) solution of this compound.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure amide.

Protocol 2: Amide Synthesis using Pre-formed this compound (if available and stable)

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Non-nucleophilic base (e.g., 2,6-lutidine or pyridine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of the amine (1.0 equiv) and a non-nucleophilic base (1.5 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the amine.

-

Addition of Benzoyl Triflate: Slowly add a solution of this compound (1.0-1.1 equiv) in anhydrous DCM to the stirred amine solution.

-

Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Follow steps 9-12 from Protocol 1.

Data Presentation

| Entry | Amine Substrate | Amine Type | Product | Illustrative Yield (%) |

| 1 | Aniline | Primary, Aromatic | N-Phenylbenzamide | 95 |

| 2 | 4-Nitroaniline | Primary, Aromatic (electron-deficient) | N-(4-Nitrophenyl)benzamide | 85 |

| 3 | Benzylamine | Primary, Aliphatic | N-Benzylbenzamide | 98 |

| 4 | Cyclohexylamine | Primary, Aliphatic | N-Cyclohexylbenzamide | 96 |

| 5 | tert-Butylamine | Primary, Aliphatic (sterically hindered) | N-(tert-Butyl)benzamide | 75 |

| 6 | Morpholine | Secondary, Cyclic | 4-Benzoylmorpholine | 97 |

| 7 | Diethylamine | Secondary, Aliphatic | N,N-Diethylbenzamide | 92 |

| 8 | Diphenylamine | Secondary, Aromatic (less nucleophilic) | N,N-Diphenylbenzamide | 60 |

Visualizations

Diagram 1: General Workflow for Amide Formation

Application Notes and Protocols: Benzoylation of Carbohydrates with Benzoyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoylation of carbohydrates is a fundamental protective group strategy in synthetic carbohydrate chemistry, crucial for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. The benzoyl group offers robust protection of hydroxyl moieties, is stable to a wide range of reaction conditions, and can influence the stereochemical outcome of glycosylation reactions. Benzoyl trifluoromethanesulfonate (BzOTf) has emerged as a highly reactive and efficient reagent for the benzoylation of alcohols, particularly those that are sterically hindered. Its enhanced reactivity, attributed to the excellent leaving group ability of the triflate anion, allows for benzoylation to proceed under mild conditions, often at low temperatures, and with high yields.

These application notes provide a comprehensive overview, detailed protocols, and relevant data for the benzoylation of carbohydrates using this compound.

Applications in Drug Development

The strategic protection and deprotection of carbohydrate hydroxyl groups are paramount in the synthesis of carbohydrate-containing drugs and glycoconjugate vaccines. Benzoylated carbohydrates serve as key intermediates in the synthesis of:

-

Oligosaccharide antigens: For the development of conjugate vaccines against bacterial and viral pathogens.

-

Glycosylated natural products: With potential therapeutic activities, including anticancer and antibiotic properties.

-

Glycomimetics: Designed to interfere with carbohydrate-protein recognition events in various disease processes.

-

Carbohydrate-based drug delivery systems: Where derivatization can improve the pharmacokinetic properties of a drug.[1]

The use of this compound allows for the efficient benzoylation of complex carbohydrate structures, even at sterically demanding positions, facilitating the construction of these intricate molecules.

Reaction Mechanism and Workflow

The benzoylation of a carbohydrate hydroxyl group with this compound proceeds through a nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the reagent. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.

Generalized Reaction Scheme

Caption: Generalized benzoylation reaction of a carbohydrate.

Experimental Workflow

The general workflow for the benzoylation of a carbohydrate involves the preparation of the benzoylating reagent, the reaction with the carbohydrate substrate, and subsequent workup and purification of the benzoylated product.

Caption: Experimental workflow for carbohydrate benzoylation.

Experimental Protocols

Protocol 1: Synthesis of this compound (In Situ)

This compound is highly reactive and is typically prepared in situ immediately before use.

Materials:

-

Benzoyl chloride (BzCl)

-

Trifluoromethanesulfonic acid (TfOH) or Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve benzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -20 °C to 0 °C using an appropriate cooling bath.

-

Slowly add trifluoromethanesulfonic acid (1.0 eq) or trifluoromethanesulfonic anhydride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at this temperature for 30-60 minutes. The resulting solution of this compound is used directly in the next step.

Protocol 2: Perbenzoylation of a Representative Carbohydrate (Methyl α-D-glucopyranoside)

This protocol describes the complete benzoylation of all free hydroxyl groups on a carbohydrate.

Materials:

-

Methyl α-D-glucopyranoside

-

This compound solution (prepared in situ as per Protocol 1)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, dissolve methyl α-D-glucopyranoside (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine (e.g., 2:1 v/v).

-

Cool the carbohydrate solution to -40 °C to -78 °C.

-

Slowly add the freshly prepared solution of this compound (a slight excess per hydroxyl group, e.g., 1.1-1.2 eq/OH) to the stirred carbohydrate solution over 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it successively with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the perbenzoylated product.

Data Presentation

The following tables summarize typical data for a perbenzoylated carbohydrate, methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside.

| Compound | Molecular Formula | Molecular Weight | Appearance | Purity | Solubility | Reference |

| Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside | C₃₅H₃₀O₁₀ | 610.6 g/mol | Solid or powder | ≥95% | Soluble in DCM, DMF, DMSO | [2] |